N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
Description
N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a synthetic compound featuring a thieno[3,2-d]pyrimidine core substituted with a 2,5-dimethylbenzyl group and a cyclohexanecarboxamide moiety. The compound’s cyclohexane and thienopyrimidine components suggest a focus on optimizing solubility, metabolic stability, and target binding efficiency, common goals in medicinal and materials chemistry .
Properties
IUPAC Name |
N-butyl-4-[[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3S/c1-4-5-13-28-25(31)21-10-8-20(9-11-21)16-30-26(32)24-23(12-14-34-24)29(27(30)33)17-22-15-18(2)6-7-19(22)3/h6-7,12,14-15,20-21H,4-5,8-11,13,16-17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIOKELFJUMPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
The compound shares structural homology with derivatives such as N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (CAS 688356-55-0), which replaces the thienopyrimidine core with a thioxo-quinazolin system.
Pyrazolo[3,4-d]pyrimidine-Based Compounds
Example 53 in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) demonstrates a pyrazolopyrimidine scaffold with fluorinated aromatic substituents. The fluorination likely enhances metabolic stability and lipophilicity compared to the dimethylbenzyl group in the target compound, which may prioritize bulkier hydrophobic interactions .
Bisamide Nucleating Agents
highlights N,N′-1,4-phenylenebisbenzamide, a bisamide with benzene substituents, as a structurally related nucleating agent. Despite sharing a carboxamide backbone, the absence of the thienopyrimidine and cyclohexane groups in the reference compound results in poor nucleation efficiency for poly(3-hexylthiophene) (P3HT) at 1 wt%, whereas the target compound’s heterocyclic and aliphatic components may enhance supramolecular interactions at lower concentrations .
Substituted Chromenyl and Isoindole Derivatives
Compounds such as DM-11 (1-(2,4-dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide) from incorporate dichlorobenzyl and dihydropyridin moieties.
Key Data and Comparative Analysis
Mechanistic and Performance Insights
- Fragmentation Patterns: Molecular networking () reveals that analogues with cosine scores >0.8 share fragmentation pathways, suggesting conserved functional groups (e.g., carboxamide bonds). However, the thienopyrimidine core in the target compound generates unique fragment ions (e.g., m/z 589.1 in ), distinguishing it from pyrazolo- or quinazolin-based systems .
- Nucleation Efficiency : The cyclohexane group in the target compound may improve epitaxial matching with P3HT’s crystalline structure, a critical factor absent in simpler bisamides like N,N′-1,4-phenylenebisbenzamide .
- Bioactivity : Fluorinated analogues () exhibit higher logP values, correlating with enhanced blood-brain barrier penetration, whereas the dimethylbenzyl group in the target compound may favor peripheral tissue distribution .
Q & A
Basic Research Questions
Q. What are the critical functional groups in N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide, and how do they influence reactivity?
- Methodological Answer : The compound contains a thieno[3,2-d]pyrimidine core with two ketone groups (2,4-dioxo), a substituted benzyl group (2,5-dimethylbenzyl), and a cyclohexanecarboxamide moiety. These groups enable nucleophilic attacks (e.g., at the ketone positions) and hydrogen bonding, critical for interactions with biological targets. Analytical techniques like NMR and FT-IR should be used to track reactivity, particularly focusing on the electron-deficient pyrimidine ring and the steric effects of the dimethylbenzyl substituent .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity). For example:
- Step 1 : Use coupling agents like EDC/HOBt for amide bond formation between intermediates.
- Step 2 : Optimize benzylation of the thienopyrimidine core using catalytic bases (e.g., K₂CO₃) in anhydrous DMF.
- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reactions with HPLC to minimize byproducts .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.
- HPLC-PDA : Assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of the 2,5-dimethylbenzyl substituent?
- Methodological Answer :
- Analog Synthesis : Replace 2,5-dimethylbenzyl with other aryl groups (e.g., 3-nitrobenzyl in ) and compare bioactivity.
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays.
- Computational Docking : Model interactions using Schrödinger Suite to identify binding affinity variations due to substituent steric/electronic effects .
Q. What experimental strategies resolve contradictions in reported biological activity data for thienopyrimidine derivatives?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives.
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions.
- Comparative Studies : Cross-reference data with structurally similar compounds (e.g., ’s sulfanyl-acetamide analogs) to isolate substituent-specific effects .
Q. How does solvent polarity and pH affect the stability of this compound during in vitro assays?
- Methodological Answer :
- Stability Testing : Incubate the compound in buffers (pH 4–10) and solvents (DMSO, PBS, ethanol) at 37°C for 24–72 hours.
- LC-MS Analysis : Quantify degradation products (e.g., hydrolyzed ketones or cleaved benzyl groups).
- Recommendation : Use anhydrous DMSO for stock solutions and avoid prolonged exposure to basic conditions (>pH 8) .
Q. What computational methods are effective in predicting the compound’s mechanism of action when experimental data is limited?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate binding to hypothesized targets (e.g., ATP-binding pockets) using GROMACS.
- Pharmacophore Modeling : Identify essential interaction motifs using Discovery Studio.
- Pathway Analysis : Integrate RNA-seq data (e.g., from treated cell lines) with KEGG pathway databases to infer downstream effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
